molecular formula C22H22ClN3O4 B6569295 3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021213-55-7

3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6569295
CAS No.: 1021213-55-7
M. Wt: 427.9 g/mol
InChI Key: KCKXQQRWBLHLAZ-UHFFFAOYSA-N
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Description

3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzylamine derivative with a chlorophenoxyacetic acid derivative under controlled conditions to form the desired spirocyclic structure . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors. The compound acts as an agonist, binding to these receptors and activating them, which can lead to analgesic effects by modulating pain signaling pathways . The exact molecular pathways involved may include the inhibition of adenylate cyclase activity and the reduction of cyclic AMP levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively target delta opioid receptors makes it a valuable compound for research in pain management and neuropharmacology .

Properties

IUPAC Name

3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c23-17-6-8-18(9-7-17)30-15-19(27)25-12-10-22(11-13-25)20(28)26(21(29)24-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKXQQRWBLHLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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